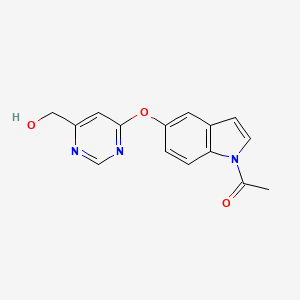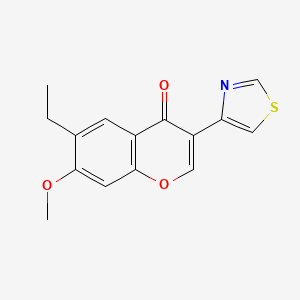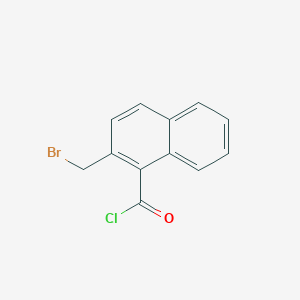
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as ethyl, dimethylamino, fluoro, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Functional Groups: The introduction of the dimethylamino, fluoro, and methyl groups can be achieved through various substitution reactions. For instance, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine, while the fluoro group can be introduced through electrophilic fluorination.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Dimethylamine, fluorine gas, and methyl iodide.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
科学的研究の応用
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For instance, its antimicrobial activity may be due to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes.
類似化合物との比較
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core and fluoro group.
Quinoline N-oxide: Contains the quinoline core but differs in the functional groups attached.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H17FN2O2 |
|---|---|
分子量 |
276.31 g/mol |
IUPAC名 |
ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17FN2O2/c1-5-20-15(19)10-8-17-13-9(2)6-7-11(16)12(13)14(10)18(3)4/h6-8H,5H2,1-4H3 |
InChIキー |
JIDTVVONLNRAGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)


![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)






![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)

